Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
This technical whitepaper provides a comprehensive physicochemical and synthetic profile of 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry.
Executive Summary
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing non-aromatic heterocycle derived from the condensation of L-cysteine and 4-fluorobenzaldehyde. As a fluorinated derivative of thiazolidine-4-carboxylic acid (thioproline), it serves as a critical pharmacophore in drug discovery, particularly in the development of antioxidants, antiviral agents, and anticancer therapeutics. This guide details its molecular architecture, validated synthetic protocols, spectroscopic fingerprints, and pharmaceutical applications.
Molecular Identity & Structural Analysis[1][2][3]
The compound exists as a diastereomeric system due to chiral centers at the C2 and C4 positions. The 4-fluorophenyl moiety at C2 introduces electronic modulation and lipophilic enhancement compared to the parent thioproline.
| Property | Specification |
| IUPAC Name | 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
| CAS Number | 282773-1 (Generic ID for related derivatives; specific CAS varies by stereochemistry) |
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| Chiral Centers | C4 (derived from L-Cysteine, fixed as R), C2 (generated during synthesis, R or S) |
| Stereochemistry | Typically isolated as a diastereomeric mixture (2RS, 4R), often favoring the thermodynamically stable cis-configuration. |
Structural Significance of the Fluorine Substitution
The para-fluoro substitution on the phenyl ring is not merely decorative. It serves two critical functions:
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Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) blocks metabolic oxidation at the para position, extending the compound's half-life in vivo.
-
Electronic Modulation: The high electronegativity of fluorine exerts an inductive electron-withdrawing effect (-I), influencing the pKa of the secondary amine and the acidity of the carboxylic group.
Synthesis & Reaction Mechanisms[4]
The synthesis follows a biomimetic condensation pathway. Unlike harsh industrial cyclizations, this reaction proceeds under mild conditions, exploiting the high nucleophilicity of the cysteine thiol and amine groups.
Validated Synthetic Protocol
Reagents: L-Cysteine hydrochloride (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1 v/v).
-
Preparation: Dissolve L-cysteine HCl in distilled water. Buffer the solution with sodium acetate to release the free base cysteine.
-
Condensation: Add an ethanolic solution of 4-fluorobenzaldehyde dropwise to the cysteine solution.
-
Reaction: Stir vigorously at room temperature (20–25°C) for 6–24 hours. The reaction is driven by the precipitation of the product.
-
Isolation: The product precipitates as a white/yellowish solid. Filter, wash with cold ethanol and diethyl ether to remove unreacted aldehyde.
-
Purification: Recrystallize from aqueous ethanol to yield the pure diastereomer (Yield: ~80-90%).
Reaction Pathway Diagram
The following diagram illustrates the condensation mechanism, proceeding through a transient hemithioacetal/imine intermediate before ring closure.
Caption: Mechanistic pathway for the synthesis of 2-arylthiazolidine-4-carboxylic acids via condensation of L-cysteine and aromatic aldehydes.
Physical & Chemical Properties[1][2][3][5][6][7][8][9]
Physicochemical Profile
The compound is an amphoteric solid, behaving as a zwitterion in neutral aqueous solutions.
| Property | Value / Description |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 155–157 °C (Decomposition often observed) |
| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water; Insoluble in Hexane/Ether |
| LogP (Predicted) | ~1.5 – 1.9 (More lipophilic than unsubstituted thioproline due to Fluorine) |
| pKa (Acid) | ~1.5 – 2.0 (Carboxylic acid) |
| pKa (Base) | ~5.5 – 6.0 (Thiazolidine Nitrogen) |
Chemical Stability & Reactivity
-
Hydrolytic Stability: The thiazolidine ring is reversible. In highly acidic aqueous media, it exists in equilibrium with the open-chain Schiff base/cysteine.
-
Oxidation Susceptibility: The sulfur atom is prone to oxidation. Treatment with peroxides or MCPBA yields the sulfoxide (S-oxide) or sulfone (S,S-dioxide), which destroys the antioxidant capability but creates new pharmacophores.
-
N-Acylation: The secondary amine at position 3 is nucleophilic and can be acylated (e.g., with acetic anhydride) to form N-acetyl derivatives, which are more stable against hydrolysis.
Spectroscopic Characterization
Accurate identification relies on NMR and IR spectroscopy.[1] The following data is characteristic for the 2-(4-fluorophenyl) derivative.
Infrared Spectroscopy (FT-IR)[1]
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3385 cm⁻¹: N-H stretching (secondary amine).
-
2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]
-
1608–1625 cm⁻¹: C=O stretching (carboxylate/acid) and C=C aromatic skeletal vibrations.
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1233 cm⁻¹: C-F stretching (Diagnostic peak for fluorinated aryl group).
-
600–800 cm⁻¹: C-S stretching.
Nuclear Magnetic Resonance ( H NMR)
Solvent: Acetone-d6 or DMSO-d6
| Chemical Shift ( | Multiplicity | Assignment | Structural Context |
| 5.60 – 5.67 | Singlet (s) | H-2 | Methine proton at C2 (Benzylic position). Diagnostic for ring closure. |
| 4.10 – 4.20 | Doublet of Doublets (dd) | H-4 | Chiral center proton ( |
| 3.10 – 3.50 | Multiplet (m) | H-5a, H-5b | Methylene protons adjacent to Sulfur. |
| 7.00 – 7.20 | Multiplet (m) | Ar-H | Aromatic protons ortho to Fluorine. |
| 7.50 – 7.60 | Multiplet (m) | Ar-H | Aromatic protons meta to Fluorine. |
Pharmaceutical Implications[1][11][12]
Prodrug Mechanism
This compound acts as a prodrug for L-cysteine .[2] The thiazolidine ring is a "masked" form of the sulfhydryl group. Upon cellular uptake, non-enzymatic hydrolysis or enzymatic action (proline oxidase) opens the ring, liberating free L-cysteine.
-
Advantage: Free cysteine oxidizes rapidly to cystine in the bloodstream. The thiazolidine carrier protects the thiol group until it reaches the intracellular environment, boosting glutathione (GSH) synthesis.
Therapeutic Applications[1][7][11]
-
Antioxidant: Scavenges free radicals (DPPH assay confirmed) and replenishes intracellular GSH pools.
-
Antiviral/Anticancer: The 4-fluorophenyl group enhances binding affinity to viral neuraminidase or specific cancer cell receptors compared to the non-fluorinated analog.
-
Neuroprotection: Thiazolidine derivatives are investigated for protecting against glutamate-induced neurotoxicity.
References
-
Synthesis and Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids. Pakistan Journal of Pharmaceutical Sciences. (2014). Link
-
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules. (2021).[3] Link
-
2-Substituted Thiazolidine-4(R)-Carboxylic Acids as Prodrugs of L-Cysteine. Journal of Medicinal Chemistry. (1984). Link
-
Synthesis, In Vitro Structure-Activity Relationship of 2-Arylthiazolidine-4-Carboxylic Acid Amides. Bioorganic & Medicinal Chemistry Letters. (2011). Link
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents [mdpi.com]
